molecular formula C44H63N11O13 B1329896 H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH CAS No. 90331-82-1

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH

Cat. No.: B1329896
CAS No.: 90331-82-1
M. Wt: 954 g/mol
InChI Key: OHIZVORKJVKXKL-RLEGQPMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH is a synthetic polypeptide that contains the amino acids proline, threonine, glutamic acid, phenylalanine, p-nitrophenylalanine, arginine, and leucine. This compound is water-soluble and serves as a substrate for various proteases, including cathepsin D, pepsin, and pepsinogen .

Mechanism of Action

Target of Action

The primary targets of H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH are aspartic proteinases of animal and microbial origin, including pepsin , cathepsin D , and pepsinogen . These enzymes play crucial roles in protein degradation and digestion.

Mode of Action

This compound acts as a substrate for these aspartic proteinases . It interacts with these enzymes, facilitating their activity and enabling the breakdown of proteins.

Action Environment

The action of this compound is influenced by environmental factors such as pH. It is soluble over a wide pH range, with the Km values showing only little variation (Km = 80 µM at pH 3.1 and 37°C for porcine pepsin) . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Biochemical Analysis

Biochemical Properties

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH: plays a significant role in biochemical reactions, particularly as a substrate for aspartic proteinases such as pepsin, cathepsin D, and other related enzymes . These enzymes cleave the peptide bond adjacent to the p-nitrophenylalanine residue, releasing a chromophore that can be measured spectrophotometrically. The interaction between This compound and these enzymes is characterized by high specificity and affinity, making it an excellent tool for studying enzyme kinetics and inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to factors such as stability and degradation. The compound is generally stable under a wide range of pH conditions, but its activity can be influenced by temperature and the presence of other biomolecules . Long-term studies have shown that This compound remains effective as a substrate for proteolytic enzymes, although its stability may decrease over extended periods.

Metabolic Pathways

This compound: is involved in metabolic pathways related to proteolysis. The compound interacts with enzymes such as pepsin and cathepsin D, which cleave the peptide bond adjacent to the p-nitrophenylalanine residue . These interactions are crucial for understanding the metabolic flux and the levels of metabolites produced during proteolysis. The study of This compound in these pathways provides valuable insights into enzyme function and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process typically includes the following steps:

    Attachment of the first amino acid: to a solid resin support.

    Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or Oxyma Pure.

    Deprotection of the amino acid side chains: and cleavage of the peptide from the resin using trifluoroacetic acid (TFA).

    Purification: of the crude peptide by high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes such as pepsin and cathepsin D.

    Oxidation: The p-nitrophenylalanine residue can undergo oxidation reactions under specific conditions.

    Substitution: The amino acid residues can be modified through substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Shorter peptide fragments and free amino acids.

    Oxidation: Oxidized derivatives of p-nitrophenylalanine.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    H-Pro-thr-glu-phe-arg-leu-OH: Lacks the p-nitrophenylalanine residue and is used as a general substrate for proteases.

    H-Pro-thr-glu-phe-P-nitro-phe-arg-OH: Similar structure but missing the leucine residue, used for specific protease assays.

    H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-NH₂: Contains an amide group at the C-terminus instead of a hydroxyl group, altering its solubility and reactivity.

Uniqueness

H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH is unique due to the presence of the p-nitrophenylalanine residue, which provides a chromogenic or fluorogenic marker for detecting protease activity. This feature makes it particularly useful in biochemical assays and research applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)/t25-,29+,30+,31+,32+,33+,34+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIZVORKJVKXKL-RLEGQPMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H63N11O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90331-82-1
Record name Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090331821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH
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Reactant of Route 6
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Customer
Q & A

Q1: How does H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH help identify and characterize protease activity in raw milk?

A1: this compound serves as a synthetic substrate for proteases found in raw milk. When incubated with milk samples, particularly acid whey, specific enzymes cleave the heptapeptide at defined locations. By analyzing the resulting peptide fragments using techniques like HPLC and mass spectrometry, researchers can identify the specific cleavage sites []. This information, coupled with the use of protease inhibitors, allows for the identification and characterization of the enzymes responsible for the hydrolysis, such as cathepsin D and cysteine proteases [].

Q2: What specific enzymes were identified in raw milk using this compound as a substrate?

A2: The research identified two main enzymatic activities in raw milk using this heptapeptide:

  • Cathepsin D: This protease was confirmed through the detection of a specific peptide fragment produced upon hydrolysis of the heptapeptide, matching the known cleavage specificity of cathepsin D [].
  • Cysteine Protease: While not definitively identified, the research provides evidence of cysteine protease activity. This conclusion stems from the observation that cysteine protease inhibitors effectively blocked the production of a specific peptide fragment from the heptapeptide substrate [].

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